molecular formula C19H13NS B11840541 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline CAS No. 133610-12-5

2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline

Cat. No.: B11840541
CAS No.: 133610-12-5
M. Wt: 287.4 g/mol
InChI Key: BSCKHKVUCAFICJ-VAWYXSNFSA-N
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Description

2-(2-(Benzo[b]thiophen-2-yl)vinyl)quinoline is a heterocyclic compound that combines the structural features of quinoline and benzothiophene. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and benzothiophene moieties in its structure imparts unique chemical and physical properties, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzo[b]thiophen-2-yl)vinyl)quinoline typically involves the coupling of quinoline derivatives with benzothiophene derivatives. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene. In this case, quinoline-2-boronic acid can be coupled with 2-bromo-1-(benzo[b]thiophen-2-yl)ethene under palladium catalysis to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 2-(2-(Benzo[b]thiophen-2-yl)vinyl)quinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzo[b]thiophen-2-yl)vinyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline and benzothiophene derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Quinoline-2-carboxylic acid, benzo[b]thiophene-2-carboxylic acid

    Reduction: 2-(2-(Benzo[b]thiophen-2-yl)ethyl)quinoline

    Substitution: Various substituted quinoline and benzothiophene derivatives

Scientific Research Applications

2-(2-(Benzo[b]thiophen-2-yl)vinyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(2-(Benzo[b]thiophen-2-yl)vinyl)quinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridyl)benzothiophene
  • 2,6-Dimethylquinoline
  • 2-Phenylbenzothiazole

Uniqueness

2-(2-(Benzo[b]thiophen-2-yl)vinyl)quinoline is unique due to the combination of quinoline and benzothiophene moieties, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields where both quinoline and benzothiophene derivatives are of interest.

Properties

CAS No.

133610-12-5

Molecular Formula

C19H13NS

Molecular Weight

287.4 g/mol

IUPAC Name

2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline

InChI

InChI=1S/C19H13NS/c1-3-7-18-14(5-1)9-10-16(20-18)11-12-17-13-15-6-2-4-8-19(15)21-17/h1-13H/b12-11+

InChI Key

BSCKHKVUCAFICJ-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC4=CC=CC=C4S3

Origin of Product

United States

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